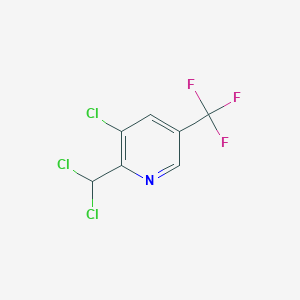

3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine

Description

3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl group at position 5, a chloro substituent at position 3, and a dichloromethyl group at position 2. These analogs are used in pharmaceutical and agrochemical research due to their stability and reactivity imparted by halogen substituents .

Properties

IUPAC Name |

3-chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F3N/c8-4-1-3(7(11,12)13)2-14-5(4)6(9)10/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYJIDXRAQIUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3-chloro-2-(trifluoromethyl)pyridine with dichloromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and dichloromethyl groups can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications

DCTF serves as an important intermediate in the synthesis of various agrochemicals. Its applications include:

- Insecticides : DCTF is used in the production of high-efficiency insecticides like diafenthiuron and fenflunom, which are critical for pest control in agriculture .

- Herbicides : The compound is also a precursor for herbicides such as fenflufop, which target specific weed species without harming crops .

- Fungicides : DCTF is involved in synthesizing fungicides like fluazinam, which are essential for protecting crops from fungal diseases .

Case Study 1: Synthesis of Diafenthiuron

Diafenthiuron is synthesized using DCTF as an intermediate. The synthesis involves multiple steps starting from readily available raw materials, showcasing the compound's versatility in producing effective insecticides.

Case Study 2: Development of Fenflufop

Fenflufop production highlights the efficiency of DCTF in creating herbicides that are both effective and environmentally friendly. Research indicates that formulations containing DCTF demonstrate superior performance against resistant weed species.

Comparative Analysis of Synthesis Routes

| Synthesis Method | Raw Material | Yield (%) | Selectivity (%) | Notes |

|---|---|---|---|---|

| Chlorination & Fluorination | 2-chloro-5-(chloromethyl)pyridine | 100 | 98 | High efficiency |

| Radical Chlorination | 3-picoline or nicotinic acid | Varies | Varies | Minimizes waste |

| Direct Chlorination | 2-chloro-5-trifluoromethylpyridine | ~65 | N/A | Moderate yield |

Mechanism of Action

The mechanism of action of 3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloro, dichloromethyl, and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridine ring significantly alter physical and chemical properties:

- Dichloromethyl vs. Chloromethyl : The dichloromethyl group (CCl2H) increases molecular weight and halogen density compared to chloromethyl (CH2Cl), likely improving stability and resistance to metabolic degradation.

- Trifluoromethyl Group : Common across all analogs, this group enhances electronegativity and bioavailability .

Reactivity and Stability

- Electrophilic Reactivity : The dichloromethyl group is more electrophilic than chloromethyl, favoring nucleophilic attacks. This could accelerate reactions in agrochemical formulations .

- Thermal Stability : Higher halogen content may improve thermal stability, as seen in analogs with melting points >120°C () .

Biological Activity

3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine (CAS No. 114431-96-8) is a pyridine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications based on recent studies and findings.

Synthesis

The synthesis of 3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine typically involves several methods, including chlorination and nucleophilic substitution reactions. The compound can be synthesized through a multi-step process involving the introduction of chlorine and trifluoromethyl groups at specific positions on the pyridine ring.

Example Synthesis Route:

- Starting Material : Pyridine derivatives.

- Reagents : Chlorinating agents such as phosphorus pentachloride (PCl5) and trifluoromethylating agents.

- Conditions : Reactions are often conducted under reflux conditions with appropriate solvents to facilitate the reaction.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial effects, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies showed that it could induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to cell growth and survival . The compound's structure allows it to interact with specific molecular targets, enhancing its efficacy against tumor cells.

The biological activity of 3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine is believed to involve:

- Enzyme Inhibition : Interaction with enzymes critical for cellular metabolism.

- Receptor Modulation : Alteration of receptor activity, which can influence cellular signaling pathways related to proliferation and apoptosis.

Case Studies

-

Antibacterial Study :

- Objective : Evaluate the effectiveness against MRSA.

- Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity.

- Anticancer Study :

Comparative Analysis

The following table summarizes the biological activities of 3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine compared to similar compounds:

| Compound | Antibacterial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine | Effective against MRSA (MIC = 32 µg/mL) | Induces apoptosis in FaDu cells | Enzyme inhibition and receptor modulation |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) | Moderate | Limited | Primarily enzyme inhibition |

| Other pyridine derivatives | Variable | Minimal | Various mechanisms depending on structure |

Q & A

Basic Research Question

- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR distinguish isomers via chemical shifts. For instance, ¹⁹F NMR resolves trifluoromethyl environments in derivatives like 2-(m-tolyl)-5-(trifluoromethyl)pyridine .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas and detects halogen isotopic patterns.

- X-ray crystallography : Resolves absolute configurations, particularly for chiral intermediates .

How does 3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine interact with biological targets, and what mechanistic insights exist?

Advanced Research Question

Derivatives like SC06 inhibit the mTOR pathway by forming covalent bonds with cysteine residues in the kinase domain. Key findings include:

- Structure-activity relationship (SAR) : The dichloromethyl group enhances binding affinity via hydrophobic interactions, while the trifluoromethyl group stabilizes π-π stacking .

- In vitro assays : IC₅₀ values against multiple myeloma cells (e.g., RPMI8226) are determined using MTT viability assays .

- Molecular docking : Simulations reveal binding poses in the ATP-binding pocket of mTOR, validated by mutagenesis studies .

What computational methods predict the reactivity of this compound in catalytic cycles?

Advanced Research Question

- Reactivity descriptors : Fukui indices (electrophilicity/nucleophilicity) identify reactive sites for Pd-catalyzed coupling .

- Transition state analysis : QM/MM hybrid models simulate catalytic cycles, such as oxidative addition of Pd(0) to the C-Cl bond .

- Solvent effects : COSMO-RS models predict solvation energies influencing reaction rates in polar aprotic solvents .

What safety protocols are recommended for handling this compound?

Basic Research Question

- Personal protective equipment (PPE) : N95 masks, gloves, and eyeshields mitigate exposure to irritants (Skin Irrit. Category 2) .

- Storage : Store in combustible solids cabinets (Storage Class Code 11) away from oxidizers .

- Waste disposal : Halogenated waste streams require incineration with scrubbing to prevent HF/Cl₂ emissions .

How can this compound be utilized in materials science applications?

Advanced Research Question

- Polymer precursors : The dichloromethyl group undergoes radical polymerization to form heat-resistant polymers .

- Liquid crystals : Trifluoromethyl-pyridine derivatives exhibit nematic phases with low viscosity, suitable for display technologies .

- Coordination complexes : The pyridine nitrogen coordinates to transition metals (e.g., Ir(III)), enabling luminescent materials for OLEDs .

What are the challenges in scaling up synthesis while maintaining purity?

Basic Research Question

- Continuous flow reactors : Minimize byproducts via precise temperature control (e.g., 113°C flash point) .

- Chromatography : Silica gel columns with EtOAC/heptane gradients achieve >95% purity, critical for pharmaceutical intermediates .

- Process analytics : Online FTIR monitors reaction progress, reducing batch failures .

How do steric effects of substituents influence coupling reactions?

Advanced Research Question

The dichloromethyl group creates steric bulk, favoring coupling at the 5-position over the 3-position. For example:

- Suzuki-Miyaura coupling : Bulky boronic acids (e.g., 2,4-difluorophenyl) require Pd catalysts with large ligands (dppb) to accommodate steric hindrance .

- Buchwald-Hartwig amination : Primary amines react preferentially at the 5-position, while secondary amines are excluded .

What are the environmental implications of releasing derivatives into ecosystems?

Advanced Research Question

- Biodegradation studies : Aerobic soil metabolism tests show slow degradation (t₁/₂ > 60 days) due to halogen stability .

- Aquatic toxicity : LC₅₀ values for Daphnia magna indicate moderate toxicity (1–10 mg/L), necessitating wastewater treatment .

- Bioaccumulation : LogP values (~3.5) suggest moderate accumulation in lipid tissues, requiring lifecycle assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.